![molecular formula C9H16N2O B2413043 N-cyclopropylpiperidine-4-carboxamide CAS No. 937683-79-9](/img/structure/B2413043.png)
N-cyclopropylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopropylpiperidine-4-carboxamide” is a chemical compound with the CAS Number: 937683-79-9 . It has a molecular weight of 168.24 and its IUPAC name is N-cyclopropyl-4-piperidinecarboxamide .
Molecular Structure Analysis
The InChI code for “N-cyclopropylpiperidine-4-carboxamide” is1S/C9H16N2O/c12-9(11-8-1-2-8)7-3-5-10-6-4-7/h7-8,10H,1-6H2,(H,11,12)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“N-cyclopropylpiperidine-4-carboxamide” has a molecular weight of 168.24 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Anti-Cytomegalovirus Activity
“N-cyclopropylpiperidine-4-carboxamide” has been found to have significant anti-cytomegalovirus (CMV) activity . In a study, several unique inhibitors of CMV replication were identified, and it was found that this compound inhibited CMV replication in infected human foreskin fibroblasts . The EC50 of the compound was found to be 1.7 ± 0.6 µM and 1.99 ± 0.15 µM, based on luciferase and plaque assay, respectively .
Inhibition of Human Coronaviruses
This compound has also been evaluated for its in vitro activities against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines . The EC50 of the compound in OC43-infected human foreskin fibroblasts was found to be 1.5 ± 0.01 µM .
Broad-Spectrum Antiviral Potential
The compound has shown promise as a broad-spectrum antiviral that can be further developed towards clinical use . It has been found to inhibit SARS-CoV-2 in both Vero E6 and Calu-3 cells .
Inhibition of Neurotropic Alphaviruses
Structurally related compounds to “N-cyclopropylpiperidine-4-carboxamide”, which all contained the piperidine-4-carboxamide motif, were reported to inhibit neurotropic alphaviruses (RNA viruses) .
Synthesis of Various Piperidine Derivatives
“N-cyclopropylpiperidine-4-carboxamide” can be used in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Potential Use in Drug Development
Given its broad-spectrum antiviral potential and its ability to inhibit various viruses, “N-cyclopropylpiperidine-4-carboxamide” could be a valuable compound in the development of new antiviral drugs .
Safety and Hazards
The safety data sheet for “N-cyclopropylpiperidine-4-carboxamide” suggests that there are no known hazards associated with this compound . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Future Directions
While specific future directions for “N-cyclopropylpiperidine-4-carboxamide” are not available, research into piperidine derivatives is ongoing. For instance, albumin-based nanoparticles, which can include piperidine derivatives, are being explored for their potential in cancer therapeutics . Additionally, advancements in technology are enabling safer and more effective endovascular treatments for cancers of the brain, spine, head, and neck .
properties
IUPAC Name |
N-cyclopropylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(11-8-1-2-8)7-3-5-10-6-4-7/h7-8,10H,1-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXILHPPCMZNEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylpiperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.